N-[(1R,2R)-1-Amino-2,3-dihydro-1H-inden-2-yl]-5,6,7,8-tetrahydro-4H-cyclohepta[d][1,2]oxazole-3-carboxamide;hydrochloride
Description
N-[(1R,2R)-1-Amino-2,3-dihydro-1H-inden-2-yl]-5,6,7,8-tetrahydro-4H-cyclohepta[d][1,2]oxazole-3-carboxamide hydrochloride is a chiral small molecule characterized by a fused bicyclic oxazole core and an indenyl-amino substituent. The hydrochloride salt enhances its solubility and stability for pharmaceutical applications.
Properties
IUPAC Name |
N-[(1R,2R)-1-amino-2,3-dihydro-1H-inden-2-yl]-5,6,7,8-tetrahydro-4H-cyclohepta[d][1,2]oxazole-3-carboxamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O2.ClH/c19-16-12-7-5-4-6-11(12)10-14(16)20-18(22)17-13-8-2-1-3-9-15(13)23-21-17;/h4-7,14,16H,1-3,8-10,19H2,(H,20,22);1H/t14-,16-;/m1./s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROPNLKSHXAEPER-VNYZMKMESA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(CC1)ON=C2C(=O)NC3CC4=CC=CC=C4C3N.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC2=C(CC1)ON=C2C(=O)N[C@@H]3CC4=CC=CC=C4[C@H]3N.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-[(1R,2R)-1-Amino-2,3-dihydro-1H-inden-2-yl]-5,6,7,8-tetrahydro-4H-cyclohepta[d][1,2]oxazole-3-carboxamide; hydrochloride is a complex organic compound with significant potential in medicinal chemistry. Its unique structural features contribute to its biological activity, particularly in the modulation of various signaling pathways and receptor interactions. This article reviews the biological activity of this compound, including its mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound's molecular formula is , with a molecular weight of approximately 305.80 g/mol. The structure includes an indene derivative and a cycloheptazole moiety, which are critical for its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 305.80 g/mol |
| LogP | 3.01 |
| Polar Surface Area (Ų) | 55 |
| Hydrogen Bond Acceptors | 3 |
| Hydrogen Bond Donors | 2 |
The biological activity of N-[(1R,2R)-1-Amino-2,3-dihydro-1H-inden-2-yl]-5,6,7,8-tetrahydro-4H-cyclohepta[d][1,2]oxazole-3-carboxamide; hydrochloride is primarily attributed to its interaction with specific receptors and enzymes:
- Receptor Binding : The compound shows selective binding affinity towards certain G-protein coupled receptors (GPCRs) and ion channels. This selective interaction is crucial for its potential therapeutic applications.
- Modulation of Signaling Pathways : It has been shown to modulate intracellular signaling pathways involved in neuronal survival and neuroprotection. For instance, it may influence the TRPC6 channel activity which is implicated in neuronal excitotoxicity and ischemia .
Pharmacological Effects
Research indicates that this compound exhibits several pharmacological effects:
- Neuroprotective Effects : Studies have demonstrated that the compound can enhance neuronal survival in models of ischemic injury by modulating calcium influx through TRPC channels .
- Anti-inflammatory Properties : The compound has shown potential in reducing inflammation by inhibiting pro-inflammatory cytokine release in various cellular models.
Case Studies
Several studies have highlighted the biological activity of this compound:
- Neuronal Cell Models : In vitro studies using cultured neurons indicated that treatment with the compound resulted in reduced cell death following oxygen-glucose deprivation, suggesting a protective effect against ischemic damage.
- Animal Models : In vivo studies involving rodent models of stroke demonstrated that administration of the compound led to improved neurological outcomes and reduced infarct sizes compared to control groups.
Comparison with Similar Compounds
Comparison with Structurally Analogous Compounds
Structural Analogues and Substituent Variations
The compound shares structural motifs with several derivatives, including:
- 5-[2-(4-Chlorophenyl)-1,3-benzoxazol-5-yl]-4-(3-methylphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione : Features a benzoxazole-triazole-thione scaffold. The thione group introduces hydrogen-bonding capabilities distinct from the carboxamide in the target compound, impacting solubility and target interactions .
Table 1: Structural and Functional Group Comparison
Spectroscopic and Analytical Comparisons
- NMR Profiling : Evidence from NMR studies (e.g., Figure 6 in ) highlights that substituent positioning (e.g., cyclohepta vs. cyclopentyl rings) alters chemical shifts in regions A (positions 39–44) and B (positions 29–36). These shifts reflect differences in electron density and steric environments, critical for receptor binding .
- Mass Spectrometry : Molecular networking via LC-MS/MS (cosine score analysis) differentiates the target compound from analogues like CAS 2418596-33-3. For instance, the cyclohepta[d]oxazole core produces unique fragmentation patterns (e.g., loss of NH3 or HCl) compared to cyclopentyl derivatives .
Table 2: Key Analytical Data
Bioactivity and Pharmacological Implications
- Benzoxazole-triazole-thione derivatives : Exhibit antimicrobial and anti-inflammatory activities attributed to the thione group’s metal-chelating properties, a feature absent in the carboxamide-based target compound .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
